Cefazolin(1-)
Description
Historical Development and Significance in Antimicrobial Research
The genesis of cephalosporin (B10832234) antibiotics, from which cefazolin (B47455) emerged, traces back to 1945 with the discovery of Cephalosporium acremonium (now Acremonium strictum) in Sardinia by Giuseppe Brotzu. This initial discovery led to the isolation of cephalosporin C in 1953 and subsequently 7-aminocephalosporanic acid (7-ACA) in 1962, which served as a foundational nucleus for further synthetic modifications. nih.govslideshare.net Cefazolin itself was discovered in 1969 and became available for clinical application in the United Kingdom by 1974. nih.gov
Cefazolin's development marked a notable advancement in antimicrobial research due to its nature as a semisynthetic analog, possessing a broad-spectrum and bactericidal action primarily through the inhibition of bacterial cell wall synthesis. nih.govlitfl.comdrugbank.com Its significance is underscored by its efficacy and safety profile, which have positioned it as a first-line antimicrobial for prophylaxis in various surgical procedures. researchgate.net
Classification within Beta-Lactam Antibiotics and Cephalosporins
Cefazolin is unequivocally classified as a beta-lactam antibiotic, a broad class of antimicrobial agents defined by the presence of a beta-lactam ring in their molecular structure. litfl.comwikipedia.orgmsdmanuals.commsdmanuals.com More specifically, it belongs to the first generation of cephalosporins. nih.govlitfl.comwikipedia.orgmsdmanuals.commsdmanuals.comdroracle.aimdpi.com
Cephalosporins are systematically categorized into multiple generations, a classification scheme based on their evolving antimicrobial activity spectrum and their resistance to beta-lactamase enzymes. droracle.ai First-generation cephalosporins, including cefazolin, are predominantly effective against Gram-positive organisms, such as Staphylococcus aureus and various Streptococcus species. They exhibit more limited activity against Gram-negative bacteria compared to later generations. msdmanuals.comdroracle.aimdpi.com
Table 1: Classification of Cefazolin
| Category | Specific Classification | Key Characteristics |
| Antibiotic Class | Beta-Lactam Antibiotic | Contains a beta-lactam ring; inhibits bacterial cell wall synthesis. msdmanuals.commsdmanuals.com |
| Cephalosporin Generation | First-Generation | Primarily active against Gram-positive bacteria; limited Gram-negative coverage. droracle.aimdpi.com |
Chemical Nomenclature and Structure-Activity Relationships: Fundamental Principles
The chemical identity of Cefazolin(1-) is precisely defined by its nomenclature and molecular architecture, which directly dictate its biological activity.
Chemical Nomenclature: The systematic IUPAC name for cefazolin is (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govwikipedia.orgguidetopharmacology.orgwikidata.org Its chemical formula is C₁₄H₁₄N₈O₄S₃. nih.govwikipedia.orgwikidata.org The PubChem Compound Identifier (CID) for cefazolin is 33255. nih.govwikipedia.orgguidetopharmacology.orgwikidata.org
Table 2: Cefazolin Chemical Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.govwikipedia.orgguidetopharmacology.orgwikidata.org | nih.govwikipedia.orgguidetopharmacology.orgwikidata.org |
| Chemical Formula | C₁₄H₁₄N₈O₄S₃ nih.govwikipedia.orgwikidata.org | nih.govwikipedia.orgwikidata.org |
| PubChem CID | 33255 nih.govwikipedia.orgguidetopharmacology.orgwikidata.org | nih.govwikipedia.orgguidetopharmacology.orgwikidata.org |
Structure-Activity Relationships (SAR): The fundamental activity of cefazolin, like other beta-lactam antibiotics, hinges on its core structure: the beta-lactam ring. This critical four-membered lactam is fused to a six-membered dihydrothiazine ring, forming the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nucleus, which is derived from 7-aminocephalosporanic acid. nih.govslideshare.netnih.govdrugbank.comwikipedia.orgmsdmanuals.com The integrity of this beta-lactam ring is paramount for its antimicrobial mechanism. litfl.comdrugbank.commsdmanuals.com
Cefazolin's specific side chains, which are attached to the core nucleus, contribute to its distinct activity profile. It features a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 3 and a (1H-tetrazol-1-ylacetyl)amino group at position 7. nih.gov
The mechanism of action for cefazolin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding action disrupts the transpeptidation step, which is the third and final stage of peptidoglycan synthesis—a process vital for maintaining the structural integrity of the bacterial cell wall. The subsequent lack of peptidoglycan synthesis leads to bacterial cell lysis and, ultimately, bacterial death, confirming its bactericidal nature. litfl.comdrugbank.comresearchgate.netwikipedia.orgmsdmanuals.com Modifications to the side chains at positions 3 and 7 of the cephalosporin nucleus are known to influence the antibiotic's spectrum of activity, its stability against bacterial beta-lactamase enzymes, and its pharmacokinetic properties. slideshare.netmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N8O4S3- |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1 |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-M |
SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization
Chemical Synthesis Pathways of Cefazolin(1-)
The chemical synthesis of Cefazolin (B47455) typically originates from 7-aminocephalosporanic acid (7-ACA), a key intermediate in cephalosporin (B10832234) production. pu.edu.pkgoogle.comgoogle.com A common pathway involves the acylation of 7-ACA with 1-(1H-tetrazol-1-yl)acetic acid (TAA) or its activated derivatives, such as methyl ester of 1(H)-tetrazolylacetic acid (METzAA). pu.edu.pkgoogle.comresearchgate.net This acylation step introduces the side chain at the C-7 position of the cephalosporin nucleus.
One reported method involves reacting 7-ACA and TAA in a solvent like methylene (B1212753) chloride, catalyzed by pivaloyl chloride. pu.edu.pk This reaction is typically performed at low temperatures (e.g., 10–15°C). Following acylation, the 3'-acetoxy group of the intermediate, 7-[(1H-tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-Δ3-cephem-4-carboxylic acid, is displaced by 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD) to form Cefazolin. acs.orgacs.org This displacement reaction often occurs at elevated temperatures, such as 60-70°C. google.com
Recent advancements include sequential continuous-flow synthesis, which allows for rapid reactions and efficient mixing without intermediate isolation, demonstrating potential for small to medium-scale production. wipo.intoup.comresearchgate.netu-tokyo.ac.jp One such continuous-flow system integrates the sulfide (B99878) etherification reaction of 7-ACA with MMTD and the subsequent acylation, leading to Cefazolin with an isolated yield of 54% at a 0.3 mol/h scale. oup.comresearchgate.net
Biocatalytic Approaches in Cefazolin(1-) Synthesis
Biocatalysis offers a sustainable and environmentally friendly alternative to traditional chemical methods, leveraging the high selectivity and efficiency of enzymes. rsc.orgucl.ac.ukresearchgate.net In Cefazolin synthesis, enzymatic methods aim to reduce the use of toxic reagents and chlorinated solvents, often operating in aqueous media under mild conditions. acs.orgacs.orgucl.ac.uk
A significant chemoenzymatic route for Cefazolin synthesis starts from Cephalosporin C. This one-pot, three-step synthesis involves:
Oxidative deamination of the cephalosporin C side chain catalyzed by D-amino acid oxidase. acs.orgacs.orgcapes.gov.br
Hydrolysis of the resulting glutaryl derivative by glutaryl acylase. acs.orgacs.org
Acylation of 7-aminocephalosporanic acid (7-ACA) with an activated form of 1H-tetrazol-1-yl-2-acetic acid (e.g., its methyl ester, METzAA) catalyzed by penicillin G acylase (PGA) or immobilized cephalosporin-acid synthetase (IECASA). google.comresearchgate.netacs.orgacs.orgresearchgate.netrsc.orgibmc.msk.ru
This enzymatic acylation of 7-ACA is often preferred over acylation of TDA due to better solubility and affinity towards the enzyme's active site, leading to higher yields and product concentrations. researchgate.netacs.orgresearchgate.net For instance, enzymatic acylation of TDA using immobilized cephalosporin-acid synthetase from E. coli VKPM B-12316 can achieve high yields (92–95%) under optimal conditions, often employing a stepwise pH gradient to prevent precipitation of intermediates. researchgate.netresearchgate.netrsc.org
Precursor Chemistry and Intermediate Compounds
The primary precursor for Cefazolin synthesis is 7-aminocephalosporanic acid (7-ACA) daicelpharmastandards.compu.edu.pkgoogle.comgoogle.compharmaffiliates.com. 7-ACA itself can be obtained through various routes, including the enzymatic deacylation of cephalosporin C. acs.orgacs.org
Key intermediate compounds in Cefazolin synthesis pathways include:
7-aminocephalosporanic acid (7-ACA) : The core β-lactam nucleus from which Cefazolin is built. daicelpharmastandards.compu.edu.pkgoogle.comgoogle.compharmaffiliates.com
1-(1H-tetrazol-1-yl)acetic acid (TAA) or its methyl ester (METzAA): These compounds serve as the acylating agents for the C-7 amino group of 7-ACA or its derivatives. pu.edu.pkgoogle.comresearchgate.net
2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) : This compound is crucial for the displacement of the 3'-acetoxy group of 7-ACA derivatives, introducing the characteristic thiadiazolethiomethyl side chain at the C-3 position. google.comacs.orgacs.orgresearchgate.net
7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) : This intermediate is formed when the 3-acetoxy group of 7-ACA is substituted with MMTD before the C-7 acylation step. google.comgoogle.comresearchgate.netresearchgate.net
7-[(1H-tetrazol-1-yl)acetamido]-3-(acetoxymethyl)-Δ3-cephem-4-carboxylic acid : This intermediate is formed after the acylation of 7-ACA with TAA, prior to the 3'-acetoxy group displacement with MMTD. acs.orgacs.orgresearchgate.net
The solubility and reactivity of these precursors and intermediates, particularly 7-ACA and TDA, play a significant role in optimizing reaction conditions and yields in both chemical and enzymatic processes. researchgate.netacs.orgresearchgate.net
Strategies for Stereoselective Synthesis
Cefazolin possesses specific stereochemistry, notably at the C-6 and C-7 positions of the β-lactam ring, which are (6R,7R) configurations. daicelpharmastandards.comwikipedia.org The inherent chirality of the starting material, 7-aminocephalosporanic acid (7-ACA), which is derived from natural sources like cephalosporin C, largely dictates the stereochemistry of the final product. acs.orgacs.orgcapes.gov.br
Biocatalytic approaches are inherently advantageous for achieving high stereoselectivity due to the enzyme's specificity. Enzymes like penicillin G acylase (PGA) and cephalosporin-acid synthetase (IECASA) exhibit high substrate specificity and chemoselectivity, ensuring that the desired stereoisomer is formed with high purity. acs.orgacs.orgrsc.orgucl.ac.uk For example, the PGA-catalyzed acylation of 7-ACA is a kinetically controlled reaction where careful selection of the enzyme catalyst and experimental conditions (e.g., temperature, pH) is crucial to maintain high yields and stereochemical integrity. acs.orgacs.org
While traditional chemical syntheses of β-lactam antibiotics can sometimes face challenges in stereocontrol, the established routes for Cefazolin, relying on the pre-existing chiral centers of 7-ACA, generally maintain the correct stereochemistry. The focus in chemical synthesis often lies on optimizing reaction conditions to maximize yield and purity while preserving the inherent stereochemistry of the cephalosporin nucleus. pu.edu.pkgoogle.com Continuous-flow systems also contribute to maintaining controlled reaction environments, which can indirectly support stereochemical integrity by preventing side reactions that might lead to epimerization. wipo.intoup.comresearchgate.net
Derivatization and Analog Development for Research Purposes
Derivatization of Cefazolin and the development of its analogs are crucial for research, primarily to explore structure-activity relationships, understand resistance mechanisms, and potentially develop new β-lactam antibiotics with improved properties. This involves modifying various parts of the Cefazolin molecule, such as the C-7 side chain, the C-3 thiadiazolethiomethyl group, or the β-lactam ring system.
Research into derivatization often focuses on:
Modification of the C-7 side chain : Altering the 1H-tetrazol-1-ylacetyl group can impact the antibiotic's spectrum of activity, potency, and pharmacokinetic properties. google.com
Modification of the C-3 substituent : Changes to the (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl moiety can influence stability, tissue penetration, and interaction with bacterial enzymes. acs.orgacs.org For instance, the degradation product Cefazolin lactone, which forms under acidic conditions via hydrolysis and lactonization, represents a structural modification that can be studied for its own properties or as an indicator of stability. nih.gov
β-Lactam ring modifications : While the core β-lactam structure is essential for activity, subtle modifications or the study of its degradation products (e.g., β-lactam ring opening to form cephalosporoic acid) provide insights into the stability and mechanism of action. researchgate.netnih.gov
Research findings often involve the synthesis of new derivatives to test their antimicrobial activity against resistant strains or to improve pharmacological profiles. For example, studies on the synthesis of different cephalosporin prodrugs, including Cefazolin methyl esters, investigate their degradation kinetics and mechanisms, providing insights into potential analog development for improved in vivo stability. nih.gov
Impurity Profiling and Control in Synthetic Processes
Impurity profiling and control are critical aspects of Cefazolin synthesis to ensure the quality, safety, and efficacy of the final drug substance. daicelpharmastandards.comresearchgate.net Impurities can arise from various sources, including incomplete reactions, side reactions, degradation during storage or processing, and residual starting materials or reagents. daicelpharmastandards.com
Common types of impurities associated with Cefazolin synthesis and degradation include:
Epimers : Stereoisomers that can form during synthesis or storage, affecting the purity. daicelpharmastandards.com
Degradation products : Compounds formed from the breakdown of Cefazolin itself. Examples include Cefazolin lactone, which results from acid-catalyzed hydrolysis and subsequent lactonization and decarboxylation. nih.gov Other degradation products like N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) have been identified. nih.gov
Residual starting materials and reagents : Unreacted 7-ACA, TAA, MMTD, or their derivatives can remain in the final product. For instance, traces of MMTD can act as an impurity and even inhibit enzymes in biocatalytic processes. google.com
Process-related impurities : These include by-products formed during the various reaction steps. For example, in some chemical routes, excess MMTD used to enhance yield can co-precipitate with Cefazolin crystals, leading to lower purity and undesirable color. google.com
Control Strategies: Manufacturers employ strict quality control measures throughout the synthetic process to minimize impurity formation. daicelpharmastandards.com These measures include:
Optimization of reaction conditions : Careful control of parameters such as temperature, pH, reaction time, and reactant ratios can reduce side reactions and improve selectivity. pu.edu.pkgoogle.comresearchgate.net For example, a stepwise pH gradient has been applied in enzymatic synthesis to prevent precipitation and improve yield. researchgate.netresearchgate.netrsc.org
Purification techniques : Techniques like acid-base extraction, precipitation, and chromatography (e.g., preparative HPLC, macroporous resin adsorption) are used to isolate and purify Cefazolin from impurities. wipo.intoup.comnih.govgoogle.com
Analytical testing : Regular testing using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy is crucial for monitoring impurity levels and characterizing unknown impurities. daicelpharmastandards.comnih.govresearchgate.net
Solvent selection and recycling : Using environmentally friendly solvents and efficient recycling methods can minimize impurities and environmental impact. google.com
Controlling impurities is essential for the safety and efficacy of Cefazolin, as impurities can affect drug stability and potentially have their own biological activities or toxicities. daicelpharmastandards.comresearchgate.net
Molecular and Biochemical Mechanisms of Action
Interaction with Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are a group of enzymes located within the bacterial cell wall or cytoplasmic membrane that play a critical role in the final stages of peptidoglycan synthesis, which is essential for maintaining the cell wall's structural integrity drugbank.comanesthesiabuddy.commims.comnih.govscbt.com. Cefazolin(1-), like other beta-lactam antibiotics, exerts its bactericidal effect by binding to these specific PBPs drugbank.comanesthesiabuddy.commims.comnih.govscbt.compatsnap.compatsnap.comncats.ioantibioticdb.comunict.itmedicinenet.com. This binding process inhibits the normal function of these proteins, thereby disrupting the cell wall assembly anesthesiabuddy.compatsnap.com.
Cefazolin(1-) exhibits varying degrees of affinity for different bacterial PBPs. In Gram-positive bacteria, particularly Staphylococcus aureus, Cefazolin(1-) has shown a particular affinity for PBP-1 and PBP-3 asm.orgresearchgate.net. PBP-1 is typically found in Staphylococcus aureus, while PBP-3 is present in both Gram-positive and some Gram-negative bacteria asm.org. Research comparing the binding affinities of various cephalosporins to S. aureus PBPs 1, 2, and 3 indicates that Cefazolin(1-) has comparable affinity to PBP2 as cefmetazole (B193816), and considerably less affinity than cefmetazole to PBP1 and the essential PBP3 oup.com. However, Cefazolin(1-) generally demonstrates higher affinity for these PBPs compared to cefoxitin (B1668866) or cefotetan (B131739) oup.com. Another study suggests Cefazolin(1-) has a high affinity for PBP2, which can be complementary to the high affinity of other antibiotics like ertapenem (B1671056) for PBP1, leading to synergistic effects pharmacyjoe.com.
The inhibitory concentrations (IC50) for Cefazolin(1-) against S. aureus PBPs, compared to other cephalosporins, highlight its binding characteristics oup.com:
Table 1: Comparative IC50 Values (µg/ml) for PBP Binding in Staphylococcus aureus UC 9213
| Antibiotic | PBP1 (IC50 µg/ml) | PBP2 (IC50 µg/ml) | PBP3 (IC50 µg/ml) |
| Cefmetazole | 0.05 | 0.05 | 0.1 |
| Cefazolin (B47455) | 0.5 | 0.05 | 1.0 |
| Cefoxitin | 5.0 | 1.0 | 5.0 |
| Cefotetan | 5.0 | 5.0 | 5.0 |
Source: Adapted from oup.com
While direct detailed data on specific conformational changes induced by Cefazolin(1-) binding to PBPs are not extensively documented in the provided sources, the binding event itself is understood to lead to a critical alteration of PBP function. Cefazolin(1-), as a beta-lactam antibiotic, mimics the D-Ala-D-Ala dipeptide, which is the natural substrate of PBPs scbt.comglobalrph.com. By binding to the active site of these transpeptidase enzymes, Cefazolin(1-) forms a stable acyl-enzyme complex, effectively inactivating the PBP scbt.comglobalrph.com. This irreversible inhibition of the PBP's catalytic activity prevents it from performing its essential role in peptidoglycan cross-linking scbt.comglobalrph.com. The formation of this stable complex fundamentally changes the enzyme's ability to interact with its physiological substrate, thereby disrupting the subsequent steps of cell wall synthesis.
Cefazolin(1-) demonstrates activity against both Gram-positive and some Gram-negative bacteria, although its spectrum is more pronounced against Gram-positive organisms patsnap.compatsnap.comncats.iomedicinenet.comasm.orgwikipedia.orgnih.gov. It is clinically effective against infections caused by Staphylococcus and Streptococcus species, which are Gram-positive ncats.io. For Gram-positive bacteria like Staphylococcus aureus, Cefazolin(1-) shows particular affinity for PBP-1 and PBP-3 asm.orgresearchgate.net.
While effective against certain Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae, Cefazolin(1-)'s activity against Gram-negative species is generally more limited compared to later generations of cephalosporins patsnap.commedicinenet.comwikipedia.orgnih.gov. The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative bacteria, can influence the penetration and accessibility of Cefazolin(1-) to their respective PBPs medicinenet.com. Despite these differences, the core mechanism involves binding to PBPs within both types of bacteria to inhibit cell wall synthesis antibioticdb.com.
Inhibition of Bacterial Peptidoglycan Synthesis
The bacterial cell wall is primarily composed of peptidoglycan, a complex polymer that provides mechanical strength, rigidity, and protection to the bacterial cell anesthesiabuddy.compatsnap.commedicinenet.comglobalrph.comresearchgate.net. The synthesis of peptidoglycan is a multi-step process, with PBPs catalyzing the crucial final stages of assembly and cross-linking mims.compatsnap.comresearchgate.net. Cefazolin(1-) inhibits bacterial cell wall synthesis by disrupting this process, leading to a weakened cell wall and ultimately bacterial death drugbank.comanesthesiabuddy.commims.comnih.govpatsnap.compatsnap.comncats.iomedicinenet.comglobalrph.comwikipedia.orglitfl.comeberth-arzneimittel.commedicoverhospitals.in. This mechanism is particularly effective against rapidly dividing bacteria, which are actively constructing new cell walls nih.govpatsnap.compatsnap.com.
The final step in peptidoglycan synthesis involves transpeptidation, a cross-linking reaction facilitated by PBPs (also known as transpeptidases) mims.comscbt.comglobalrph.comnih.gov. During this process, PBPs normally bind to the D-Ala-D-Ala terminus of peptidoglycan precursors (muropeptides) to form cross-links, which are essential for the structural integrity and rigidity of the bacterial cell wall scbt.comglobalrph.comwikipedia.org.
Cefazolin(1-) interferes with this process by mimicking the D-Ala-D-Ala dipeptide scbt.comglobalrph.comwikipedia.org. When Cefazolin(1-) binds to the active site of PBPs, it irreversibly inhibits their transpeptidase activity scbt.comglobalrph.com. This inhibition prevents the cross-linking of peptidoglycan chains, thereby impairing the synthesis of a stable and robust cell wall anesthesiabuddy.commims.comnih.govscbt.compatsnap.compatsnap.commedicinenet.comasm.orgglobalrph.comlitfl.commedicoverhospitals.in. The disruption of these cross-links leads to the formation of a defective and fragile cell wall.
The inhibition of peptidoglycan synthesis by Cefazolin(1-) has a cascading effect that culminates in bacterial cell lysis and death anesthesiabuddy.commims.comnih.govpatsnap.compatsnap.comncats.iowikipedia.orgmedicoverhospitals.in. While Cefazolin(1-) prevents the synthesis of new, stable cell wall components, bacterial cells also possess endogenous cell wall autolytic enzymes, such as autolysins and murein hydrolases drugbank.comanesthesiabuddy.commims.comnih.govncats.iowikipedia.orgmedicoverhospitals.innih.gov. These enzymes are naturally involved in the remodeling and degradation of the peptidoglycan layer during normal bacterial growth and division wikipedia.org.
When Cefazolin(1-) inhibits PBP activity, the balance between cell wall synthesis and degradation is disrupted anesthesiabuddy.commims.commedicoverhospitals.in. The continued, unchecked activity of these autolytic enzymes, in the absence of proper cell wall synthesis and repair, leads to the progressive breakdown and weakening of the existing bacterial cell wall drugbank.comanesthesiabuddy.commims.comnih.govpatsnap.comncats.iowikipedia.orgmedicoverhospitals.innih.gov. Consequently, the bacterial cell becomes susceptible to osmotic pressure, leading to the influx of water, swelling, and ultimately rupture and lysis patsnap.compatsnap.comwikipedia.orgmedicoverhospitals.in. This combined action of inhibiting synthesis and promoting degradation results in the bactericidal effect of Cefazolin(1-) anesthesiabuddy.comwikipedia.orglitfl.com.
Microbiological and Genetic Mechanisms of Resistance to Cefazolin 1
Alterations in Penicillin-Binding Proteins (PBPs)
The second major mechanism of resistance to Cefazolin(1-) involves alterations in the structure of Penicillin-Binding Proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. nih.govasm.org These alterations reduce the binding affinity of Cefazolin(1-) to its target, thereby diminishing its inhibitory effect on cell wall synthesis. nih.govoup.com
Resistance to beta-lactam antibiotics, including Cefazolin(1-), often arises from genetic modifications in the genes encoding PBPs. oup.com In Streptococcus pneumoniae, resistance is frequently associated with mosaic pbp genes, which are formed through recombination events with PBP genes from related species. etflin.comfrontiersin.org These genetic changes lead to amino acid substitutions in the transpeptidase domain of the PBPs. oup.com
In methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a), is a primary mechanism of broad beta-lactam resistance. nih.govnih.gov However, resistance can also emerge through mutations in native PBPs. For instance, mutations in pbp4 have been shown to mediate high-level resistance to new-generation cephalosporins in S. aureus. asm.org In some cases, resistance to certain cephalosporins in S. aureus has been linked to poor binding to PBP2, while PBP3 may be absent or non-reactive. oup.com
Studies in Streptococcus pyogenes have identified amino acid substitutions in PBP1A that may reduce its affinity for Cefazolin(1-). microbiologyresearch.org Similarly, in Bacteroides fragilis, resistance to Cefazolin(1-) has been attributed to a decreased affinity for PBP 3. asm.org
Alterations in PBPs directly impact the efficacy of Cefazolin(1-). A reduced binding affinity means that higher concentrations of the antibiotic are required to inhibit the transpeptidase activity of the PBPs and disrupt cell wall synthesis. oup.com
The 50% inhibitory concentrations (IC50) are used to quantify the effect of PBP alterations. For example, in susceptible Staphylococcus aureus, the IC50 of Cefazolin(1-) for PBP2 is 0.078 µg/ml. nih.govasm.org A decrease in the expression or affinity of PBP2 can therefore negatively affect the activity of Cefazolin(1-). nih.govasm.org In some resistant strains of Bacteroides fragilis, the reduced affinity of PBP 3 for Cefazolin(1-) is a key factor in their resistance. asm.org
The level of resistance often correlates with the number and type of PBP alterations. In Streptococcus pneumoniae, high-level resistance to beta-lactams typically requires modifications in multiple PBPs, such as PBP1a, PBP2b, and PBP2x. oup.cometflin.com
Interactive Table: PBP Alterations and their Impact on Cefazolin(1-) Resistance
| Organism | Altered PBP | Type of Alteration | Impact on Cefazolin(1-) Efficacy | Reference |
| Staphylococcus aureus | PBP2 | Decreased expression/affinity | Reduced activity | nih.govasm.org |
| Staphylococcus aureus (MRSA) | PBP2a | Acquisition of mecA gene | High-level resistance | nih.govnih.gov |
| Staphylococcus aureus | PBP4 | Point mutations | High-level resistance | asm.org |
| Streptococcus pyogenes | PBP1A | Amino acid substitutions | Reduced affinity | microbiologyresearch.org |
| Bacteroides fragilis | PBP 3 | Decreased affinity | Resistance | asm.org |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic genes, amino acid substitutions | High-level resistance | oup.cometflin.com |
Compound Names Mentioned in the Article
Ampicillin
Avibactam
Aztreonam
Cefaclor
Cefadroxil
Cefamandole
Cefazolin(1-)
Cefdinir
Cefepime
Cefixime
Cefotaxime
Cefprozil
Ceftaroline
Ceftazidime
Ceftezole
Ceftobiprole
Ceftolozane
Ceftriaxone
Cefuroxime
Cephalexin
Cephaloridine
Cephalothin
Chloramphenicol
Clavulanic acid
Faropenem
Imipenem
Meropenem
Methicillin
Nitrocefin
Norfloxacin
Oxacillin
Penicillin G
Piperacillin
Relebactam
Sulbactam
Tazobactam
Tetracycline
Vaborbactam
Vancomycin
Efflux Pump Systems
Efflux pumps are membrane-bound protein complexes that actively transport a wide array of substrates, including antibiotics like Cefazolin(1-), out of the bacterial cell. microbialcell.comnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, the penicillin-binding proteins (PBPs), thereby conferring resistance. umn.edu The overexpression of these pumps is a significant factor in the emergence of multidrug-resistant (MDR) bacteria in both clinical and community settings. mdpi.comoup.comnih.gov Efflux systems can be chromosomally or plasmid-encoded and are categorized into several families based on their structure and energy source. nih.govopenmicrobiologyjournal.com
The contribution of efflux pumps to Cefazolin(1-) resistance has been identified in various Gram-negative and Gram-positive bacteria. In Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system, plays a pivotal role. nih.govoup.comasm.org Overexpression of the AcrAB-TolC pump has been correlated with reduced susceptibility to multiple antibiotics, including cephalosporins. oup.comasm.org Studies on uropathogenic E. coli have shown that increased expression of genes like acrA and mdfA (a Major Facilitator Superfamily pump) is associated with resistance to various antibiotics. asm.orgjidc.org
In Gram-positive bacteria such as Staphylococcus aureus, efflux pumps from the Major Facilitator Superfamily (MFS) and the ATP-binding cassette (ABC) superfamily are implicated in antibiotic resistance. asm.orgmdpi.com For instance, the small regulatory RNA, RsaA, has been shown to modulate Cefazolin(1-) sensitivity in S. aureus by acting on the master regulator MgrA, which in turn controls several efflux pumps including NorA, NorB, NorC, and the ABC transporter AbcA. asm.org The AbcA pump, in particular, has been associated with resistance to certain β-lactams. asm.orgmdpi.com The use of efflux pump inhibitors (EPIs) like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) in laboratory studies has helped to confirm the role of these pumps. fda.govjidc.org A significant reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of an EPI indicates that efflux is a contributing mechanism of resistance. jidc.org
| Bacterium | Efflux Pump System/Family | Regulator | Effect on Cefazolin(1-) | Source |
|---|---|---|---|---|
| Escherichia coli | AcrAB-TolC (RND) | marA | Contributes to reduced susceptibility. | oup.comasm.org |
| Klebsiella pneumoniae | AcrAB-TolC (RND) | - | Associated with multidrug resistance including to cephalosporins. | oup.combrieflands.com |
| Staphylococcus aureus | AbcA (ABC), NorA/B/C (MFS) | RsaA, MgrA | RsaA modulates sensitivity to Cefazolin(1-) via MgrA, which regulates these pumps. | asm.org |
Bacterial efflux pumps are broadly classified into superfamilies based on their protein structure, constituent components, and energy source. nih.govnih.gov The primary families involved in antibiotic resistance are the ATP-binding cassette (ABC), Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. nih.govnih.gov
RND (Resistance-Nodulation-Division) Family: Predominantly found in Gram-negative bacteria, these are complex tripartite systems. nih.govnih.gov The archetypal AcrAB-TolC system in E. coli consists of three components: AcrB, the inner membrane transporter protein that uses the proton motive force to expel substrates; AcrA, a periplasmic adaptor protein that connects the inner and outer membrane components; and TolC, an outer membrane channel protein. oup.comasm.orgacs.org This assembly forms a continuous channel that expels antibiotics like Cefazolin(1-) from the periplasm directly into the external medium, bypassing the outer membrane barrier. asm.org
MFS (Major Facilitator Superfamily) and ABC (ATP-Binding Cassette) Superfamily: These pumps are more common in Gram-positive bacteria. mdpi.commdpi.com MFS transporters, such as NorA in S. aureus, are secondary active transporters that utilize the proton motive force to expel drugs. mdpi.com ABC transporters, like AbcA, are primary active transporters that couple drug efflux to the hydrolysis of ATP. mdpi.comanr.fr These pumps typically function as single-component systems located in the cytoplasmic membrane. mdpi.com
The substrate specificity of these pumps can be broad, allowing them to recognize and transport a wide variety of structurally unrelated compounds, which is a key reason for their role in multidrug resistance. oup.comnih.gov
Porin Channel Modifications and Reduced Permeability
In Gram-negative bacteria, the outer membrane acts as a primary barrier to the entry of many antibiotics. asm.org Hydrophilic antibiotics like Cefazolin(1-) must pass through porin channels, which are water-filled protein channels in the outer membrane, to reach their periplasmic target. umn.eduasm.orgauctoresonline.org A significant mechanism of resistance involves the modification or loss of these porin channels, which reduces the permeability of the outer membrane to the antibiotic. umn.eduauctoresonline.orgrjptonline.org
This reduced permeability can result from mutations that alter the structure of the porin, leading to a narrower channel or a change in the channel's electrostatic properties. nih.govacs.org For example, a single amino acid substitution (G to D) in the L3 loop of a major porin in Enterobacter aerogenes was found to decrease its channel conductance by 70% and increase its cation selectivity, thereby reducing β-lactam diffusion. nih.gov
Alternatively, bacteria can downregulate the expression of porin genes, leading to a lower number of functional channels in the outer membrane. asm.org In E. coli, the major porins are OmpF and OmpC. nih.gov Loss or reduced expression of these porins has been shown to decrease the outer membrane permeation of Cefazolin(1-) and other cephalosporins, correlating with a significant decrease in bacterial susceptibility. asm.orgoup.com Similarly, in Klebsiella pneumoniae, the loss of its major porins, OmpK35 and OmpK36, is frequently associated with the development of drug resistance. asm.org This is because these porins, particularly OmpK35, are highly permeable to β-lactams, and their absence makes other resistance mechanisms, like β-lactamase hydrolysis, more effective. asm.org
| Bacterium | Porin(s) | Mechanism of Modification | Impact on Cefazolin(1-) Resistance | Source |
|---|---|---|---|---|
| Escherichia coli | OmpF, OmpC | Loss or reduced expression. | Greatly reduced outer membrane permeation and decreased susceptibility. | asm.orgnih.govoup.com |
| Klebsiella pneumoniae | OmpK35, OmpK36 | Mutational loss, particularly of OmpK35. | Increases resistance by preventing rapid influx of β-lactams. | rjptonline.orgasm.org |
| Enterobacter cloacae | 37,000 & 39,000-40,000 MW proteins | Loss of porin proteins. | Greatly reduced outer membrane permeation and decreased susceptibility. | asm.org |
| Enterobacter aerogenes | OmpC/OmpF-like porin | Point mutation (G to D) in loop L3. | Decreased channel conductance and permeability. | nih.gov |
Development and Spread of Resistance Mechanisms in Bacterial Populations (Microbiological Perspective)
The emergence and dissemination of resistance to Cefazolin(1-) are driven by a combination of genetic mutation and horizontal gene transfer (HGT), accelerated by the selective pressure of antibiotic use. researchgate.netfrontiersin.org Bacteria can acquire resistance through spontaneous mutations in genes encoding antibiotic targets, regulatory proteins, or transport systems like porins and efflux pumps. frontiersin.orgpmjournal.ir
However, the rapid spread of resistance is primarily facilitated by HGT, where resistance genes are transferred between bacteria, even across different species. cdnsciencepub.comnih.govscholaris.ca This process allows for the rapid acquisition of pre-existing resistance mechanisms. cdnsciencepub.com The main mechanisms of HGT are:
Conjugation: This involves the transfer of genetic material, typically plasmids, through direct cell-to-cell contact. pmjournal.irnih.gov Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry multiple resistance genes (e.g., for efflux pumps and β-lactamases) on mobile genetic elements like transposons and integrons. rjptonline.orgnih.govnih.gov The linkage of a Cefazolin(1-) resistance gene with genes conferring resistance to other drug classes on the same plasmid can lead to the co-selection and spread of multidrug resistance. openmicrobiologyjournal.comnih.gov
Transduction: In this process, bacterial DNA, including resistance genes, is transferred from one bacterium to another by bacteriophages (viruses that infect bacteria). cdnsciencepub.comnih.gov Phages can package fragments of the host chromosome or plasmids and inject them into a new host cell. cdnsciencepub.comdovepress.com
Transformation: This is the uptake and incorporation of naked DNA from the environment by competent bacterial cells. pmjournal.irnih.gov DNA released from lysed bacterial cells can be taken up by other bacteria and integrated into their genome. nih.gov
Once a bacterium acquires a resistance mechanism, its survival and proliferation are favored in environments where the antibiotic is present, leading to the clonal expansion of the resistant strain. researchgate.net This is particularly problematic in clinical settings where antibiotic use is high, creating strong selective pressure for the emergence and spread of resistant pathogens. scholaris.cadovepress.com
Pharmacokinetic and Pharmacodynamic Principles in Pre Clinical Models
Absorption and Distribution in in vitro and in vivo (Animal) Systems
Cefazolin (B47455) is characterized by its poor absorption from the gastrointestinal tract, necessitating parenteral administration in therapeutic applications. drugbank.com Once administered, cefazolin demonstrates rapid penetration into body tissues in animal models, such as rats. nih.gov Its distribution within the body fluids and tissues of animals is broad, encompassing areas such as the kidneys, lungs, joints, bone, soft tissues, pericardial fluid, and the biliary tract. msdvetmanual.commerckvetmanual.com
The volume of distribution for cefazolin in animals is generally observed to be less than 0.3 L/kg, indicating that its distribution is primarily confined to the extracellular fluid compartment. msdvetmanual.commerckvetmanual.com A notable characteristic of standard cephalosporins, including cefazolin, is their limited penetration into the cerebrospinal fluid (CSF), even in the presence of inflammation, as they are substrates for P-glycoprotein efflux from the central nervous system. msdvetmanual.com
Studies in cats have shown rapid distribution of cefazolin, with a distribution half-life (t½(d)) of 0.16 ± 0.15 hours and a moderate volume of distribution at steady state (V(d[ss])) of 0.29 ± 0.10 L/kg. nih.gov In these feline models, tissue concentrations consistently remained lower than corresponding plasma concentrations. nih.gov For instance, 30 to 60 minutes following intravenous administration, cefazolin concentrations in subcutaneous tissue were 9.24 µg/ml, and in the ovary, they reached 26.44 µg/ml, with a tissue-to-plasma ratio of 0.58 for the ovary and 0.18 for muscle. nih.gov
Research in dogs has demonstrated that cefazolin readily traverses the capillary membranes of both normal and osteomyelitic bone. nih.govasm.org Cefazolin was found to be distributed within the plasma and interstitial fluid spaces of normal cortical bone. nih.govasm.org In osteomyelitic tissue, while these fluid spaces were significantly increased (330% and 941%), the distribution of cefazolin increased proportionally. nih.govasm.org A direct correlation was established between the calculated concentrations of cefazolin in the interstitial fluid spaces of normal and osteomyelitic canine cortical bone and simultaneous serum levels once a steady-state equilibrium was achieved, suggesting the absence of a physiological barrier or concentration gradient for cefazolin in bone. nih.govasm.org This allows cefazolin to achieve bactericidal concentrations in the interstitial fluid space of both normal and osteomyelitic tissue. nih.govasm.org
In immature porcine models, maximal tissue concentrations of cefazolin were comparable between groups receiving different total doses, and peak tissue concentrations were observed approximately 15-30 minutes after a bolus dose, which was later than the plasma peaks (within 5 minutes). longdom.org The calculated area under the curve (AUC) ratios for muscle/total plasma and subcutaneous/total plasma provided further insights into tissue penetration. longdom.org
Cefazolin exhibits a high degree of plasma protein binding, reported to be approximately 80% msdvetmanual.commerckvetmanual.comasm.org or about 81%. asm.org The extent of protein binding can vary across species, with approximately 90% binding observed in human, rabbit, or rat sera, but a lesser degree in horse, calf, or dog sera. jst.go.jp In vitro studies comparing protein binding in human, bovine, and rat plasmas revealed a significant decrease in cefazolin binding to bovine plasma compared to human plasma, whereas the binding pattern in rat plasma was more consistent with that in human plasma. nih.govnih.govresearchgate.net It has also been noted that the protein binding of cefazolin decreases with increasing drug concentration. researchgate.net
Table 1: Cefazolin Protein Binding in Different Species
| Species | Protein Binding (%) |
| Human | ~80-90 msdvetmanual.commerckvetmanual.comasm.orgjst.go.jp |
| Rabbit | ~90 jst.go.jp |
| Rat | ~90 jst.go.jp |
| Bovine | Significantly lower than human nih.govnih.govresearchgate.net |
| Horse | Less than human/rabbit/rat jst.go.jp |
| Calf | Less than human/rabbit/rat jst.go.jp |
| Dog | Less than human/rabbit/rat (~19% reported in one study) nih.govjst.go.jp |
Metabolism and Biotransformation Pathways in Non-Human Biological Systems
Cefazolin undergoes very limited metabolism and biotransformation in most animal species that have been studied. nih.gov There is no appreciable degree of biotransformation observed after its parenteral administration. asm.org Consequently, no major metabolites of cefazolin appear to be formed in these biological systems. nih.gov
Excretion Mechanisms in Animal Models
Cefazolin is rapidly and efficiently eliminated from the body, primarily via renal excretion. drugbank.commsdvetmanual.comnih.govasm.org The predominant mechanism of renal excretion for cefazolin involves glomerular filtration, with tubular secretion also playing a significant role. nih.govmsdvetmanual.comnih.govnih.govasm.orgpharmacyboardkenya.org Specifically, tubular secretion accounts for approximately 82% to 97% of cefazolin's renal excretion across various species, with the exception of dogs, where it contributes about 64%. asm.org
In studies comparing cefazolin with ceforanide, rats, dogs, and humans excreted 80% to 100% of the administered dose in the urine within 24 hours, while rabbits excreted only 50%. nih.govasm.org In cats, cefazolin was eliminated rapidly and almost entirely in the urine, with 84.2% of the administered dose recovered within a 6-hour period. nih.gov High urine concentrations were observed in cats, peaking at 1378.13 ± 832.02 µg/ml during the first hour and maintaining a minimum of 332.41 ± 237.01 µg/ml during the sixth hour. nih.gov
The serum half-life of cefazolin demonstrates variability across different animal species:
Rat: 0.5 hours nih.govasm.orgasm.org
Rabbit: 0.3 hours nih.govasm.orgasm.org
Dog: 0.8 hours nih.govasm.orgasm.org, with another study reporting 3 ± 1.6 hours unimi.it. For interstitial fluid in dogs, the half-life was 0.96 hours after a 22 mg/kg IV dose and 1.11 hours after a 44 mg/kg (IV+IM) dose. avma.org
Cat: The elimination half-life (t½) was 1.18 ± 0.27 hours, and the mean residence time (MRT) was 1.42 ± 0.36 hours. nih.gov
The total body clearance (ClB) in cats was determined to be 0.21 ± 0.06 L/h/kg. nih.gov
Table 2: Cefazolin Plasma Half-Life in Animal Models
| Species | Plasma Half-Life (hours) |
| Rat | 0.5 nih.govasm.orgasm.org |
| Rabbit | 0.3 nih.govasm.orgasm.org |
| Dog | 0.8 nih.govasm.orgasm.org |
| Dog | 3 ± 1.6 unimi.it |
| Cat | 1.18 ± 0.27 nih.gov |
Pharmacokinetic Modeling and Simulation in Research Contexts
Pharmacokinetic modeling and simulation are integral tools in pre-clinical research to predict drug behavior and optimize study designs. Animal models are routinely employed in the preclinical development of new drugs to facilitate translational pharmacokinetics/pharmacodynamics (PK/PD) and predict their effects. nih.govnih.govresearchgate.net
In canine studies, a two-compartmental model was found to best describe the pharmacokinetic profile of cefazolin. unimi.it Detailed pharmacokinetic parameters, such as area under the curve (AUC), volume of distribution, and clearance at steady state, are commonly determined in animal studies. longdom.orgnih.govunimi.itavma.org For instance, in one dog study, the AUC was 182.3 ± 50.6 h*µg/mL, the volume of distribution at steady state was 383.5 ± 58.1 mL/kg, and the clearance at steady state was 150.2 ± 49.8 mL/h/kg. unimi.it In another study in dogs, the AUC for interstitial fluid was 74.99 h·μg/mL following a 22 mg/kg IV dose and 154.16 h·μg/mL after a 44 mg/kg (IV+IM) dose. avma.org
Table 3: Cefazolin Pharmacokinetic Parameters in Dogs (IV Administration)
| Parameter | Value (Mean ± SD) | Unit |
| Distribution Half-Life | 0.3 ± 0.2 | hours unimi.it |
| Elimination Half-Life | 3 ± 1.6 | hours unimi.it |
| Area Under the Curve (AUC) | 182.3 ± 50.6 | h*µg/mL unimi.it |
| Volume of Distribution at Steady State | 383.5 ± 58.1 | mL/kg unimi.it |
| Clearance at Steady State | 150.2 ± 49.8 | mL/h/kg unimi.it |
Table 4: Cefazolin Interstitial Fluid Pharmacokinetic Parameters in Dogs (IV and IV+IM Administration)
| Parameter | 22 mg/kg IV Group | 44 mg/kg IV+IM Group | Unit |
| AUC extrapolated to infinity | 74.99 | 154.16 | h·μg/mL avma.org |
| Maximum Concentration (Cmax) | 37.3 | 51.5 | μg/mL avma.org |
| Half-life | 0.96 | 1.11 | hours avma.org |
| Time to Maximum Concentration (Tmax) | 1.28 | 1.65 | hours avma.org |
In piglets, the total clearance of cefazolin was found to be reduced in groups undergoing cardiopulmonary bypass with deep hypothermic circulatory arrest (CPB+DHCA) when compared to those undergoing sternotomy alone (MS only). longdom.org The concentration-time curve of cefazolin can be effectively simulated using models such as the hollow-fibre infection model (HFIM), demonstrating a good correlation (R² 0.85). researchgate.net
Pharmacodynamic Parameters and Their Molecular Basis in Microbial Inhibition
Cefazolin exerts its antimicrobial effect as a bactericidal agent by inhibiting bacterial cell wall synthesis. drugbank.comasm.orgasm.orgwikipedia.orgfda.govpfizer.comnih.govmdpi.com The molecular basis of this action involves its binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. drugbank.comasm.orgwikipedia.orgpfizer.comnih.gov This binding interferes with the third and final stage of bacterial cell wall synthesis, specifically by inhibiting transpeptidase activity and preventing the cross-linking of peptidoglycan chains, which ultimately leads to the disruption of the bacterial cell wall. drugbank.comasm.orgwikipedia.org Subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes. drugbank.com
Cefazolin exhibits a particular affinity for PBP-1 and PBP-3 in Gram-positive bacteria. asm.org PBP-1 is commonly found in Staphylococcus aureus, while PBP-3 is present in both Gram-positive and some Gram-negative bacteria. asm.org The use of cefazolin is also associated with preferential binding to PBP2. researchgate.net Studies have indicated that cefazolin possesses approximately ten-fold higher affinity for PBP3 and PBP1 compared to cefmetazole (B193816). oup.com
For beta-lactam antibiotics such as cefazolin, the most critical pharmacodynamic (PD) parameter correlating with efficacy is the time that the unbound drug concentration remains above the minimum inhibitory concentration (T>MIC). unimi.it For cephalosporins, an efficacy target often considered is T>MIC for 60% of the dosing interval, with concentrations at least four times higher than the MIC50. unimi.it In canine studies, T>MIC values calculated with an MIC of 0.5 mg/mL were maintained for 100% of the observation period, ranging from 2 to 6 times higher than the MIC, suggesting good efficacy against the bacterial strains evaluated. unimi.it
In vitro tests consistently demonstrate that the bactericidal action of cephalosporins stems from their inhibition of cell wall synthesis. drugbank.com A static time-kill study revealed that increasing cefazolin concentration above 1 mg/L (the MIC) did not further enhance the rate or extent of bacterial killing, which is characteristic of its time-dependent killing kinetics. researchgate.net Cefazolin is active against a range of Gram-positive bacteria, including Staphylococcus aureus (including beta-lactamase producing strains), Staphylococcus epidermidis, Streptococcus agalactiae, and Streptococcus pyogenes. wikipedia.orgpfizer.comnih.gov It also shows activity against certain Gram-negative bacteria, such as Escherichia coli and Proteus mirabilis. wikipedia.orgpfizer.comnih.gov It is important to note that methicillin-resistant staphylococci are uniformly resistant to cefazolin. pfizer.comnih.gov
Table 5: Cefazolin Tissue Concentrations and Tissue/Plasma Ratios in Cats (30-60 minutes post-IV administration)
| Tissue Type | Concentration (µg/ml) | Tissue/Plasma Ratio |
| Subcutaneous tissue | 9.24 nih.gov | - |
| Ovary | 26.44 nih.gov | 0.58 nih.gov |
| Muscle | - | 0.18 nih.gov |
Advanced Analytical Methodologies for Cefazolin 1 Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are indispensable for the separation and quantification of Cefazolin(1-) due to their high resolution and sensitivity.
HPLC is a widely adopted technique for the quantitative analysis of Cefazolin(1-) in bulk drug substances and pharmaceutical formulations. Method development typically involves optimizing parameters such as column type, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity.
A common approach involves using a reversed-phase HPLC (RP-HPLC) method with a C18 column. For instance, a stability-indicating RP-HPLC assay for Cefazolin (B47455) has been developed using an SS Wakosil II-C18 column (250 mm × 4.6 mm i.d., 5 µm) with a mobile phase comprising phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (5:2 v/v), and UV detection at 254 nm at a flow rate of 1 mL/min. wikipedia.orgwikidata.orgfishersci.no Another validated method for Cefazolin sodium employed a Zorbax Eclipse Plus C18 column (250 x 4.6 mm, 5 μm) with a mobile phase of purified water and acetonitrile (B52724) (60:40 v/v), adjusted to pH 8 with triethylamine, and UV detection at 270 nm at a flow rate of 0.5 mL/min. wikidoc.org
Validation of these methods is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Key validation parameters include sensitivity, selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. wikipedia.orgwikidata.orgfishersci.nowikidoc.orgfishersci.se
Table 1: Representative HPLC Method Parameters and Validation Data for Cefazolin(1-)
| Parameter | Example 1 (UV 254 nm) wikipedia.orgfishersci.no | Example 2 (UV 254 nm) fishersci.se | Example 3 (UV 270 nm) wikidoc.org |
| Column | SS Wakosil II-C18 (250 mm × 4.6 mm i.d., 5 µm) | SS Wakosil II-C18 (250 mm × 4.6 mm i.d., 5 μm) | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer (pH 6.8):Methanol (5:2 v/v) | Phosphate buffer (pH 6.8):Methanol (5:2 v/v) | Purified water:Acetonitrile (60:40 v/v), pH 8 with TEA |
| Flow Rate | 1 mL/min | 1 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 270 nm |
| Linearity Range | 1 - 50 µg/mL wikipedia.orgfishersci.no | 1 - 100 µg/mL fishersci.se | Not explicitly stated, but accuracy tested at 80-120% wikidoc.org |
| LOD | 0.1 µg/mL wikipedia.orgfishersci.no | 0.1 µg/mL fishersci.se | Not explicitly stated |
| LOQ | 0.2 µg/mL wikipedia.orgfishersci.no | 0.2 µg/mL fishersci.se | Not explicitly stated |
| Recovery | 95 - 100% wikipedia.orgfishersci.no | 96 - 105% fishersci.se | 98.4 - 101.4% wikidoc.org |
| Theoretical Plates | 1341 wikipedia.orgfishersci.no | 3745.04 fishersci.se | Not explicitly stated |
| Tailing Factor | 1 wikipedia.orgfishersci.no | 1 fishersci.se | Not explicitly stated |
LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for the quantification of Cefazolin(1-) in complex biological matrices such as human adipose tissue and plasma. jkchemical.comuni-goettingen.desigmaaldrich.com The technique combines the separation power of liquid chromatography with the high specificity of mass spectrometry, effectively minimizing interference from matrix components. jkchemical.comuni-goettingen.de
A validated LC-MS/MS method for Cefazolin in human adipose tissue involved protein precipitation followed by the use of Captiva EMR-Lipid plates for sample clean-up. jkchemical.com The mobile phase consisted of 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water and 0.1% formic acid in acetonitrile, with a gradient elution program. jkchemical.com The mass spectrometer was operated in positive ion mode, using cloxacillin (B1194729) as an internal standard. jkchemical.com Challenges such as cross-signal contribution between Cefazolin and its isotopically labeled internal standards (e.g., ¹³C₂, ¹⁵N-Cefazolin) have been reported, emphasizing the importance of careful internal standard selection. jkchemical.com LC-MS/MS methods have also been developed for simultaneous quantification of Cefazolin with other drugs in human plasma, demonstrating broad linearity ranges and good reproducibility. sigmaaldrich.comechemi.com
Chromatographic techniques are essential for conducting forced degradation studies, which aim to establish the inherent stability of Cefazolin(1-) under various stress conditions and to develop stability-indicating assay methods. wikipedia.orgwikidata.orgfishersci.nopharmaffiliates.com Cefazolin has been subjected to stress testing under acidic, alkaline, neutral, oxidative, and thermal conditions. wikipedia.orgwikidata.orgfishersci.no
Research has shown that Cefazolin is thermally stable but susceptible to degradation under acidic, alkaline, neutral, and oxidative conditions. wikipedia.orgwikidata.orgfishersci.no HPLC methods are designed to ensure that the Cefazolin peak is well-resolved from any degradation products, confirming the method's specificity. wikipedia.orgwikidata.orgfishersci.no In some studies, unknown impurities formed during degradation have been isolated using preparative HPLC and subsequently characterized by a combination of spectroscopic techniques, including LC-MS/MS, ¹D and ²D NMR, and FT-IR. science.govnih.govnih.govnih.gov For example, two degradation impurities of Cefazolin sodium, N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II), have been identified and characterized through such studies. science.govnih.govnih.gov
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques provide critical information regarding the molecular structure, purity, and conformational aspects of Cefazolin(1-) and its related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both solution-state and solid-state NMR spectroscopy are powerful tools for the structural elucidation of Cefazolin(1-) and its polymorphs. ¹H and ¹³C NMR spectra are routinely used to confirm the structure of Cefazolin and to identify impurities. ctdbase.orguni-goettingen.denih.gov Solid-state NMR, often combined with X-ray diffraction and Fourier-transform infrared spectroscopy, is particularly useful for investigating different crystal packings and conformational polymorphism of Cefazolin sodium. ctdbase.org For instance, solid-state ¹³C CP/MAS NMR experiments have been performed at 100.61 MHz to characterize α-cefazolin sodium from different vendors, revealing subtle structural differences. ctdbase.org NMR spectroscopy has also been employed for the quantitative analysis of impurities, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), in Cefazolin. uni-goettingen.de Additionally, ¹H NMR spectra have been instrumental in characterizing degradation impurities of Cefazolin sodium. science.govnih.govnih.govmims.com
Mass Spectrometry (MS) : Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is crucial for determining the molecular mass of Cefazolin(1-) and for identifying its degradation products and potential metabolites through their characteristic fragmentation patterns. jkchemical.comsigmaaldrich.comscience.govnih.govnih.govfishersci.atsigmaaldrich.comnih.gov For example, LC-MS spectra of Cefazolin have shown a protonated molecular ion peak at m/z 455 [M+H]⁺. sigmaaldrich.com The technique is vital for confirming the molecular mass of isolated impurities and for proposing degradation pathways. science.govnih.govuni.lu Regarding metabolites, studies indicate that Cefazolin's metabolism in humans is limited, with nearly 100% being excreted unchanged in urine, suggesting that major metabolites are not typically formed. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in Cefazolin(1-) and to confirm its structure by comparing spectra with reference standards. ctdbase.orgnih.gov Characteristic absorption bands, such as those for lactam (C=O) at approximately 1761-1762 cm⁻¹ and amide (C=O) at 1667-1669 cm⁻¹, are typically observed. nih.gov IR spectra also provide insights into hydrogen bonding and coordination in Cefazolin metal complexes, where shifts in characteristic frequencies indicate chelation through oxygen atoms of carbonyl or carboxylate groups and nitrogen atoms of the aminothiazole ring.
Electrochemical and Biosensor-Based Detection Methods
Electrochemical and biosensor-based methods offer alternative, often rapid and cost-effective, approaches for the detection and quantification of Cefazolin(1-), particularly in pharmaceutical formulations and biological samples.
Electrochemical techniques, such as voltammetry (e.g., square-wave adsorptive stripping voltammetry, differential pulse voltammetry), have been developed for the trace determination of Cefazolin. These methods exploit the electrochemical behavior of Cefazolin at electrodes, such as the mercury electrode or disposable pencil graphite (B72142) electrodes. A validated square-wave adsorptive cathodic stripping voltammetric procedure has been reported for Cefazolin, achieving limits of detection as low as 2.6 × 10⁻¹⁰ M in bulk form. Voltammetric methods have also been applied for the analysis of Cefazolin in pharmaceutical formulations, human blood serum, and urine samples.
Biosensors represent a promising area for Cefazolin detection, offering high selectivity and sensitivity. Spore-based paper strip biosensors have been developed for the rapid detection of β-lactam antibiotics, including Cefazolin, in matrices like milk. These biosensors typically rely on enzyme induction principles and have demonstrated detection sensitivities in the parts per billion (ppb) range for Cefazolin (e.g., 300 ppb in milk). Molecularly imprinted polymer (MIP)-based electrochemical sensors, while primarily developed for other cephalosporins like cefalexin, illustrate the potential for similar approaches in Cefazolin detection due to their high selectivity and sensitivity in complex samples.
Computational and Theoretical Studies of Cefazolin 1
Molecular Docking and Ligand-Protein Interaction Simulations (e.g., with PBPs, Beta-Lactamases)
Molecular docking and ligand-protein interaction simulations are fundamental in silico techniques used to predict the binding modes and affinities of Cefazolin(1-) with its biological targets, particularly penicillin-binding proteins (PBPs) and β-lactamases. Cefazolin (B47455) is known to exert its antibacterial effect by inhibiting bacterial cell wall biosynthesis through binding to PBPs wikipedia.orgasm.orgncats.io. Studies indicate that Cefazolin exhibits a particular affinity for PBP-1 and PBP-3, especially in Gram-positive bacteria like Staphylococcus aureus asm.org. The binding to these PBPs inhibits transpeptidase activity, preventing the cross-linking of peptidoglycan chains and compromising the integrity of the bacterial cell wall asm.org.
Computational docking analyses have explored Cefazolin's interactions with various proteins. For instance, molecular docking studies involving Cefazolin with Escherichia coli AmpC β-lactamase have been conducted, revealing a binding affinity of -8.01 kcal/mol nih.gov. This is significant as AmpC β-lactamases are a common mechanism of resistance to β-lactam antibiotics, including cephalosporins like Cefazolin, by hydrolyzing their β-lactam ring nih.govresearchgate.net. Furthermore, molecular docking has been applied to analyze the binding affinity of Cefazolin lactone, a derivative, to PBPs . Beyond bacterial targets, Cefazolin's molecular interactions with human serum paraoxonase1 (HuPON1) have also been investigated through docking, showing binding in the vicinity of the predicted active sites, specifically interacting with residues N166, S193, and Y71 researchgate.net.
The insights gained from these simulations are crucial for understanding the molecular basis of Cefazolin's action and for designing new compounds that can overcome resistance mechanisms.
Table 1: Selected Molecular Docking Binding Affinities of Cefazolin
| Protein Target | Organism/Source | Binding Affinity (kcal/mol) | Reference |
| AmpC β-lactamase | E. coli | -8.01 | nih.gov |
| Human serum paraoxonase1 | Human | (Bound in vicinity of active site) | researchgate.net |
| Penicillin-Binding Proteins | Bacteria | (Inhibitory binding) | asm.orgncats.io |
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure, stability, and reactivity of Cefazolin(1-) at an atomic level. Methods such as ab initio, Density Functional Theory (DFT), and PM3 have been employed to investigate various properties of cephalosporin (B10832234) derivatives, including net charges, bond lengths, dipole moments, electron affinities, and heats of formation researchgate.net. These calculated values are essential for understanding the intrinsic reactivity of the compounds.
QM studies have focused on determining the possible stable conformations of the cephalosporin nucleus, which is the core structure of Cefazolin, and its derivatives. This includes conformational analysis of the 3-cephem nucleus, the 3-cephem-4-carboxylic acid nucleus, and the acetylamino group of 7-acetylamino-3-cephem-4-carboxylic acid researchgate.net. Such analyses are critical for understanding how the molecule's three-dimensional shape influences its biological activity.
Furthermore, ab initio QM calculations, often incorporating polarizable continuum models to account for solvation effects, have been used to analyze the hydrolysis and methanolysis reactions of β-lactams. These studies help in understanding factors like four-membered ring strain, reduced amide resonance, and substituent effects that govern the reactivity and stability of the β-lactam ring, which is crucial for Cefazolin's antibacterial mechanism acs.org. Frontier molecular orbital (FMO) theory, a QM approach, can also be applied to predict the reactivity of Cefazolin(1-) based on the energies and symmetries of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) numberanalytics.com.
Molecular Dynamics Simulations of Cefazolin(1-) in Biological Environments
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Cefazolin(1-) within complex biological environments, providing insights into conformational changes, stability, and interactions that static docking studies cannot capture nih.govnih.gov. These simulations are crucial for understanding macromolecular structure-to-function relationships in a more realistic context, often extending to biologically relevant timescales researchgate.net.
MD simulations have been used to study the impact of Cefazolin on the physical properties of hydrogels, specifically their swelling, mechanical, and thermal characteristics. This research is pertinent to the design of controlled drug delivery systems where Cefazolin might be encapsulated researchgate.net. In the context of antibiotic resistance, MD simulations have been applied to investigate the stability and flexibility of complexes formed between β-lactamases and cephalosporins. For instance, MD simulations were performed on NDM-1/L209F β-lactamase variants complexed with benzylpenicillin, and the study observed a remarkable increase in kcat/Km values for Cefazolin (80-fold increase) when a specific Y229W substitution was present, indicating the dynamic impact of mutations on enzyme activity asm.org. MD simulations can also assess the stability of predicted protein-ligand complexes in flexible and hydrated environments, providing a more robust validation of docking results nih.gov. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly calculated from MD trajectories to evaluate the structural stability and flexibility of the protein-ligand complexes over time nih.govnih.govrsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activity. This enables the prediction of activity for new or untested compounds and guides the rational design of novel analogs with improved properties researchgate.netfrontiersin.org.
For cephalosporin derivatives, including Cefazolin, QSAR models have been developed using methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to correlate structural features with inhibitory activity against bacterial transpeptidases researchgate.netmdpi.com. These models can identify key molecular descriptors, such as eccentric connectivity index, fragment complexity, and topological polar surface area, that influence the compound's inhibitory action researchgate.net. For example, studies have shown that increasing lipophilicity (AlogP), molecular polar surface area, and the LUMO eigenvalue can improve the antibacterial activity of compounds mdpi.com.
QSAR studies can also integrate electronic structure properties (e.g., net charges, bond lengths, dipole moments, electron affinities, heats of formation) obtained from quantum mechanical calculations to build more comprehensive models that relate electronic characteristics to biological activity researchgate.net. By providing quantitative rules and insights into structure-activity correlations, QSAR modeling is a powerful tool for optimizing existing Cefazolin analogs and designing new ones with enhanced efficacy and specificity frontiersin.org.
In Silico Prediction of Metabolism and Degradation Pathways
In silico prediction of metabolism and degradation pathways for Cefazolin(1-) is crucial for understanding its fate in biological systems and the environment, as well as for assessing the safety of potential impurities and degradation products. These computational tools, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation models, can predict pharmacokinetic and toxicity properties of chemicals researchgate.netnih.gov.
Studies have investigated the degradation routes of Cefazolin under various conditions, including advanced oxidation processes. For instance, degradation of Cefazolin by activated peroxymonosulfate (B1194676) and permanganate (B83412) has identified high and low molecular weight sulfoxide (B87167) compounds and other intermediates encyclopedia.pub. Electro-Fenton processes and photocatalysis have also been explored, revealing different intermediate compounds and suggesting possibilities for mineralization through biological treatment encyclopedia.pub.
In silico metabolic simulation tools, often expert systems, are capable of simulating both microbial and mammalian metabolic pathways. They can identify potential metabolites resulting from biotransformation and provide mechanistic rationales for these reactions europa.eu. This is particularly important because drug impurities, including degradation products and metabolic products, can significantly impact drug safety and toxicity researchgate.net. Computational methods can predict the potential biological risks posed by Cefazolin and its degradation products, offering valuable data for environmental risk assessment and regulatory purposes researchgate.net. These predictions help in guiding further toxicological assessments, especially when experimental data on metabolites are scarce, aligning with efforts to minimize animal testing europa.eu.
Degradation and Stability of Cefazolin 1 in Research Environments
Chemical Hydrolysis and Degradation Pathways (e.g., pH, Temperature Effects)
The chemical stability of Cefazolin(1-) in aqueous solutions is significantly dependent on pH. The degradation kinetics in aqueous solutions have been shown to follow pseudo-first-order kinetics. nih.gov Hydrolysis is a primary pathway for degradation, involving the cleavage of chemical bonds by reaction with water. pharmaceutical-journal.com This process is catalyzed by both acidic and basic conditions. pharmaceutical-journal.comnih.gov
Studies indicate that the degradation of Cefazolin(1-) is minimized in the pH range of 5.5 to 6.5. nih.gov Outside of this range, the rate of degradation increases. Rapid hydrolysis occurs at a pH exceeding 8.5, while precipitation of the insoluble free acid may occur at a pH below 4.5. nih.gov Forced degradation studies show that under acidic conditions (e.g., 0.1N HCl), a significant portion of the compound degrades over several hours at room temperature. nih.govresearchgate.net Similarly, under alkaline conditions, the degradation is even more rapid, with very little of the initial compound remaining after just a few hours. researchgate.netresearchgate.net
Temperature also plays a crucial role in the stability of Cefazolin(1-). The rate of hydrolysis is temperature-dependent, with higher temperatures generally accelerating degradation. nih.govpharmaceutical-journal.com The apparent energy of activation for the degradation of cefazolin (B47455) at pH 5.5 has been calculated to be 24.3 Kcal/mole. nih.gov
Table 1: Effect of pH on Cefazolin(1-) Stability
| pH Condition | Observation | Source(s) |
| < 4.5 | Potential for precipitation of the insoluble free acid. | nih.gov |
| 5.5 - 6.5 | Optimal stability; minimum degradation observed. | nih.gov |
| > 8.5 | Rapid hydrolysis occurs. | nih.gov |
A proposed degradation pathway under acidic hydrolysis involves the initial degradation of cefazolin to cefazoloic acid, which subsequently forms a lactone. nih.gov This is followed by decarboxylation, bond migration, and expulsion of the cephem nucleus to yield other impurities. nih.gov In base-stressed conditions, the hydroxyl group attacks the carbonyl carbon of the β-lactam ring, leading to subsequent bond migration and expulsion of the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) moiety. nih.gov
Photolytic Degradation Mechanisms
Cefazolin(1-) is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) light. researchgate.netnih.gov Long-term exposure to UV light can cause significant degradation, with studies showing a reduction in concentration to 28.1% after 361 hours, accompanied by a deepening of the solution's yellow color and the formation of a precipitate. researchgate.net Photolytic degradation is a contributing factor to the formation of certain impurities, such as Impurity-I. nih.gov
Photocatalytic degradation has also been investigated as a mechanism for breaking down Cefazolin(1-). scispace.com Using titanium dioxide (TiO2) nanoparticles as a photocatalyst under UVC (250 nm) and solar light, Cefazolin(1-) can be effectively degraded. scispace.com The mechanism involves the generation of highly reactive hydroxyl radicals (OH•) which attack the Cefazolin(1-) molecule. This leads to the cleavage of the dihydrothiazine and tetrazole rings, among other reactions, ultimately mineralizing the compound into substances like sulfate, nitrate, and ammonia. scispace.com
Identification of Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have led to the identification of several degradation products of Cefazolin(1-). nih.govdaicelpharmastandards.com High-performance liquid chromatography (HPLC) is commonly used to detect and separate these impurities. nih.govresearchgate.net
Two significant degradation impurities that have been isolated and characterized are:
Impurity-I : N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide. This impurity is observed under acidic and photolytic degradation conditions. nih.govresearchgate.netresearchgate.net
Impurity-II : 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. This impurity is primarily formed under basic degradation conditions. nih.govresearchgate.netresearchgate.net
Other identified degradation products include:
7-epimer of cefazolin nih.gov
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) nih.gov
Cefazolin lactone nih.gov
Cefazoloic acid nih.gov
The photocatalytic degradation process yields different by-products resulting from ring cleavages, such as thiocarbamide acid, thiadiazole, propanone, and tetrazole. scispace.com
Table 2: Major Degradation Products of Cefazolin(1-)
| Degradation Product Name | Chemical Name | Formation Condition(s) | Source(s) |
| Impurity-I | N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Acidic hydrolysis, Photolysis | nih.govresearchgate.netresearchgate.net |
| Impurity-II | 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | Base hydrolysis | nih.govresearchgate.netresearchgate.net |
| Cefazoloic acid | Not specified | Acidic hydrolysis | nih.gov |
| MMTD | 5-methyl-1,3,4-thiadiazol-2-thiol | Base hydrolysis | nih.gov |
| Cefazolin lactone | Not specified | Acidic hydrolysis | nih.gov |
Storage Conditions and Impact on Stability (Research Grade Material)
Proper storage is essential to maintain the integrity of research-grade Cefazolin(1-). For the sterile powder, it is recommended to store it at a controlled room temperature between 20°C to 25°C (68°F to 77°F) and to protect it from light. nih.govfda.gov The powder may darken upon storage, but this discoloration does not necessarily indicate a loss of potency. nih.gov
The stability of reconstituted Cefazolin(1-) solutions depends on the concentration, solvent, storage temperature, and container.
Refrigerated Storage : Solutions of Cefazolin(1-) are significantly more stable when stored under refrigeration (2°C to 8°C or 36°F to 46°F). fda.govmonash.edu For example, solutions in polypropylene (B1209903) syringes or PVC minibags retained over 94.5% and 95.8% of their initial concentration, respectively, after 30 days of storage at 5°C while protected from light. researchgate.netnih.gov Reconstituted solutions are generally stable for 3 to 10 days when refrigerated. nih.govfda.gov
Room Temperature Storage : At room temperature (20°C to 25°C), stability is greatly reduced. Reconstituted solutions are typically stable for only 4 to 24 hours. nih.govfda.gov Studies have shown that eye drops stored at room temperature are only stable for a few days, whereas they are stable for up to 42 days at 4°C. monash.edu
Frozen Storage : Solutions reconstituted with specific diluents (sterile water for injection, bacteriostatic water for injection, or 0.9% sodium chloride injection) can be frozen at -20°C and are stable for up to 12 weeks. nih.gov Once thawed, these solutions should not be refrozen. nih.gov
Light Exposure : Protection from light is crucial for both the powder and its solutions to prevent photolytic degradation. nih.govnih.govfda.gov
Table 3: Stability of Reconstituted Cefazolin(1-) Solutions
| Storage Condition | Duration | Stability | Source(s) |
| Room Temperature (20-25°C) | 4 - 24 hours | Stable | nih.govfda.gov |
| Refrigerated (2-8°C) | 3 - 10 days | Stable | nih.govfda.gov |
| Refrigerated (5°C, protected from light) in syringes/PVC bags | 30 days | Retained >92% of initial concentration | researchgate.netnih.gov |
| Frozen (-20°C) | 12 weeks | Stable | nih.gov |
Interactions and Synergies at the Molecular/cellular Level
Synergistic Effects with Beta-Lactamase Inhibitors (Molecular Basis)
Cefazolin (B47455), like other beta-lactam antibiotics, is susceptible to inactivation by bacterial beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. nih.govnih.gov While cefazolin exhibits improved stability against some bacterial beta-lactamases compared to penicillins, resistance mediated by these enzymes remains a significant challenge. wikipedia.orgnih.gov
Beta-lactamase inhibitors (BLIs) are a class of pharmaceutical compounds designed to counteract this resistance mechanism. Clinically approved BLIs include clavulanic acid, sulbactam, and tazobactam. wikipedia.orgwikipedia.orgwikipedia.orgontosight.aiacs.orgfrontiersin.org These inhibitors typically function as "suicide substrates" for beta-lactamases. acs.orgasm.org At a molecular level, they irreversibly acylate the active site serine residue of serine beta-lactamases (Class A, C, and D), forming a stable intermediate that prevents the enzyme from hydrolyzing co-administered beta-lactam antibiotics. acs.orgunisi.itmdpi.comnih.gov
The synergistic effect observed when cefazolin is combined with BLIs stems from this protective mechanism. By inactivating beta-lactamases, BLIs effectively restore or enhance the antibacterial activity of cefazolin against strains that would otherwise be resistant due to enzyme production. This increases the effective concentration of cefazolin at its target site within the bacterial cell. asm.org Traditional BLIs are primarily effective against Class A beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), and to a lesser extent, some serine carbapenemases. acs.orgunisi.itmdpi.comnih.gov
Interaction with Bacterial Regulatory Pathways
Cefazolin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are transpeptidases crucial for the final stages of peptidoglycan synthesis in the bacterial cell wall. wikipedia.orgnih.govfrontiersin.orgasm.org The binding of cefazolin to these PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains and compromising the integrity of the bacterial cell wall, ultimately leading to cell lysis. wikipedia.orgnih.govasm.org
Cefazolin demonstrates specific affinities for various PBPs. Research indicates that cefazolin preferentially binds to PBP2 and also exhibits a particular affinity for PBP-1 and PBP-3 in Gram-positive bacteria. asm.orgresearchgate.net PBP-1 is commonly found in Staphylococcus aureus, while PBP-3 is present in both Gram-positive and certain Gram-negative bacteria. asm.org
Bacterial resistance to cephalosporins, including cefazolin, often arises from modifications to these PBP targets, resulting in a decreased binding affinity for the antibiotic. nih.govnih.gov A notable example is methicillin-resistant Staphylococcus aureus (MRSA), which is uniformly resistant to cefazolin. pfizer.com This resistance is largely attributed to the acquisition of PBP2a (also known as PBP2'), a modified PBP that exhibits a significantly lower affinity for beta-lactam antibiotics. oup.comasm.org
Beyond direct target modification, bacterial regulatory pathways can contribute to antibiotic resistance. For instance, studies have shown that biofilm-adapted bacterial populations can acquire mutations in regulators of efflux pumps. elifesciences.org These efflux pumps are bacterial systems that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug and conferring resistance. Such alterations in regulatory pathways can lead to varied resistance profiles, including collateral sensitivity to certain cephalosporins in biofilm-evolved populations. elifesciences.org
Molecular Interactions with Other Compounds
Cefazolin can engage in molecular interactions with other compounds, influencing its antibacterial efficacy or contributing to synergistic effects at the cellular level.
Interaction with Ertapenem (B1671056): A notable synergistic interaction has been observed between cefazolin and ertapenem, a carbapenem (B1253116) antibiotic. This synergy is hypothesized to stem from their complementary penicillin-binding protein (PBP) binding profiles. Ertapenem exhibits a high affinity for PBP1, while cefazolin demonstrates a high affinity for PBP2 and PBP3. asm.orgresearchgate.netpharmacyjoe.com The combined action of targeting different essential PBPs can lead to enhanced bacterial cell wall disruption and improved antibacterial outcomes. pharmacyjoe.com
Interaction with Daptomycin (B549167): Beta-lactam antibiotics, including cephalosporins like cefazolin, can exhibit synergistic effects when combined with daptomycin against certain resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgasm.org The molecular basis for this synergy is thought to involve the beta-lactam's ability to damage the peptidoglycan layer of the bacterial cell wall. This damage can facilitate the entry of daptomycin into the bacterial cell, leading to membrane depolarization and subsequent inhibition of bacterial DNA, RNA, and protein synthesis. frontiersin.org While the exact molecular mechanisms of this interaction are still under investigation, it highlights a crucial cellular-level synergy. frontiersin.org
Future Directions in Cefazolin 1 Academic Research
Exploration of Novel Mechanisms of Action at the Molecular Level
While the primary mechanism of action of cefazolin (B47455), the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), is well-established, future research is poised to delve deeper into the molecular intricacies of this interaction. wikipedia.orgdrugbank.com The bactericidal effect of cefazolin results from the halting of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall. wikipedia.org This disruption ultimately leads to cell lysis. wikipedia.orgdrugbank.com
Future investigations will likely focus on a more granular understanding of how cefazolin interacts with different PBPs. For instance, research has shown that in Staphylococcus aureus, alterations in PBP2 expression can affect cefazolin's activity. nih.gov A decrease in PBP2 expression, even without causing cell death, may diminish the antibiotic's effectiveness. nih.gov Further studies could explore the precise binding kinetics and conformational changes that occur upon cefazolin binding to various PBPs in different bacterial species. This could reveal subtle yet significant differences in the mechanism of action against various pathogens.
Moreover, the interaction between cefazolin and host factors, such as neutrophils, presents another avenue for exploration. Research has suggested that cefazolin is more effective in abscesses depleted of neutrophils, and that neutrophils may alter the bacterial cell wall targets of cefazolin. nih.gov Understanding the molecular basis of this interaction could lead to strategies to enhance cefazolin's efficacy in complex infection environments.
Advanced Methodologies for Studying Resistance Development in vitro
Understanding the mechanisms by which bacteria develop resistance to cefazolin is paramount for preserving its clinical utility. Future research will employ advanced in vitro methodologies to study the emergence and evolution of resistance.
One of the primary mechanisms of resistance to cephalosporins is the production of β-lactamase enzymes that hydrolyze the β-lactam ring. pfizer.comnih.gov Advanced methods for studying resistance will involve detailed kinetic analysis of a wide array of β-lactamases against cefazolin and its future analogs. This includes enzymes like TEM-1, CTX-M-15, AmpC, and NDM-1. rsc.orgrsc.org
In vitro evolution experiments, where bacteria are exposed to gradually increasing concentrations of cefazolin, will continue to be a valuable tool. frontiersin.orgfrontiersin.org These studies, coupled with whole-genome sequencing, can identify the specific genetic mutations that confer resistance. This approach can reveal not only changes in the genes encoding PBPs and β-lactamases but also alterations in other cellular pathways that contribute to a resistant phenotype. frontiersin.org
Furthermore, the development of more sophisticated in vitro models that better mimic the infection environment, such as biofilm models and systems that incorporate host cells, will provide a more clinically relevant understanding of how resistance develops. nih.gov Standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution and disk diffusion, will remain crucial for detecting resistance, with ongoing efforts to refine breakpoints and improve accuracy. umn.eduasm.org
| Methodology | Purpose | Key Information Gained |
| Enzyme Kinetics | Characterize β-lactamase activity | Hydrolysis rates of cefazolin and its analogs by different β-lactamases. rsc.orgrsc.org |
| In Vitro Evolution | Identify genetic basis of resistance | Mutations in genes associated with resistance development. frontiersin.orgfrontiersin.org |
| Advanced In Vitro Models | Simulate clinical infection environments | Resistance development in biofilms and in the presence of host cells. nih.gov |
| Antimicrobial Susceptibility Testing (AST) | Phenotypically detect resistance | Minimum inhibitory concentrations (MICs) and susceptibility categories. umn.eduasm.org |
Integration of Omics Technologies in Understanding Cefazolin(1-) Response (e.g., Proteomics, Metabolomics of Bacteria)
The integration of "omics" technologies, such as proteomics and metabolomics, is set to revolutionize our understanding of the bacterial response to cefazolin. nih.gov These approaches provide a global view of the changes occurring within a bacterium upon antibiotic exposure, offering insights far beyond the primary mechanism of action. frontiersin.org
Proteomics allows for the large-scale identification and quantification of proteins in a bacterial cell. By comparing the proteomes of cefazolin-treated and untreated bacteria, researchers can identify proteins that are up- or down-regulated in response to the antibiotic. mdpi.com This can reveal stress response pathways, alterations in metabolic enzymes, and changes in the expression of virulence factors. mdpi.comresearchgate.net For example, proteomic analysis can identify changes in the expression of outer membrane proteins, which can affect antibiotic influx and efflux. mdpi.com
Metabolomics provides a snapshot of the small-molecule metabolites within a cell at a given time. nih.gov This can reveal metabolic perturbations caused by cefazolin, highlighting the biochemical pathways that are most affected. nih.govd-nb.info For instance, changes in the levels of metabolites involved in cell wall synthesis, central carbon metabolism, or amino acid synthesis can provide a detailed picture of the cellular response to cefazolin-induced stress. nih.govacs.org
The combination of proteomics and metabolomics, often referred to as multi-omics, offers a powerful, systems-level understanding of the bacterial response to cefazolin. nih.govresearchgate.net This integrated approach can help to:
Identify novel drug targets.
Uncover new mechanisms of resistance.
Discover biomarkers that predict treatment success or failure.
Develop strategies to potentiate the activity of cefazolin.
| Omics Technology | Focus of Study | Potential Insights |
| Proteomics | Global protein expression changes | Identification of stress response pathways, altered virulence factors, and changes in membrane proteins. mdpi.comresearchgate.net |
| Metabolomics | Comprehensive analysis of metabolites | Revealing metabolic pathways disrupted by cefazolin and identifying biochemical bottlenecks. nih.govd-nb.info |
| Multi-Omics Integration | Systems-level view of bacterial response | Uncovering novel drug targets, resistance mechanisms, and predictive biomarkers. nih.govresearchgate.net |
Q & A
Basic: What standardized analytical methods are recommended for quantifying cefazolin(1-) purity and detecting degradation products in experimental settings?
Methodological Answer:
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the gold standard for quantifying cefazolin(1-) purity and identifying degradation products, such as its epimer formed under alkaline conditions . Key steps include:
- Sample Preparation : Dilute cefazolin sodium in a buffered solution (e.g., pH 7.0 phosphate buffer) and filter through a 0.45 µm membrane to remove particulate interference .
- Chromatographic Conditions : Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (e.g., 15:85 ratio) at a flow rate of 1.0 mL/min, with UV detection at 254 nm .
- Validation : Ensure linearity (e.g., 0.01–1.0 mg/mL), precision (RSD <2%), and recovery (95–105%) for regulatory compliance .
Basic: How should pharmacokinetic (PK) studies of cefazolin(1-) be designed for patients with renal impairment or undergoing hemodialysis?
Methodological Answer:
For renal-impaired cohorts:
- Population Selection : Include anuric end-stage renal disease (ESRD) patients on intermittent hemodialysis (IHD). Use high-flux polysulfone dialyzers to mimic clinical settings .
- Dosing Protocol : Administer 1–2 g post-dialysis and collect serial blood samples over 48–72 hours to measure trough levels. Target pre-dialysis serum concentrations >8 µg/mL (MIC breakpoint for susceptible pathogens) .
- Data Analysis : Apply non-compartmental analysis (NCA) to calculate clearance (CL) and volume of distribution (Vd). Compare PK parameters between hemodialysis and non-renal-impaired cohorts to adjust dosing intervals .
Basic: What experimental frameworks are used to correlate cefazolin(1-) resistance patterns with antibiotic usage in hospital settings?
Methodological Answer:
Retrospective cohort studies are optimal:
- Data Collection : Extract hospital antibiograms and pharmacy dispensing records over 3–5 years. Focus on Gram-negative pathogens (e.g., E. coli) and resistance markers (e.g., cefazolin MIC ≥16 µg/mL) .
- Statistical Analysis : Use Spearman’s rank correlation to assess associations between cefazolin consumption (defined daily doses, DDDs) and resistance rates. Adjust for confounders (e.g., patient demographics, comorbidities) via multivariate regression .
Advanced: How can PK/PD modeling optimize cefazolin(1-) dosing regimens for surgical prophylaxis in obese patients or prolonged surgeries?
Methodological Answer:
Integrate population PK models with Monte Carlo simulations:
- Variables : Include body weight, estimated blood loss, and surgery duration. Use dosing weight (DW) for obese patients (DW = ideal weight + 0.4 × excess weight) .
- Target Attainment : Simulate free drug concentrations above 4× MIC (e.g., 40 µg/mL for Staphylococcus aureus) for >90% of the dosing interval. Redose every 3 hours for surgeries >4 hours .
- Validation : Compare simulated results with clinical PK data from obese cohorts (e.g., 2 g vs. 3 g initial doses) to refine dosing algorithms .
Advanced: What methodologies address the impact of external variables (e.g., blast overpressure) on cefazolin(1-) tissue penetration in preclinical models?
Methodological Answer:
Controlled animal studies with PK-pharmacodynamic (PK-PD) integration:
- Experimental Design : Expose rodents to blast overpressure (BOP) (e.g., 19 psi) and administer cefazolin(1-) intravenously. Collect plasma, liver, and skin samples at timed intervals .
- Analytical Techniques : Use LC-MS/MS to quantify tissue concentrations. Compare AUC0–24 and tissue-to-plasma ratios between BOP-exposed and control groups .
- Mechanistic Insight : Assess inflammatory biomarkers (e.g., IL-6, TNF-α) to evaluate BOP-induced vascular leakage and its effect on drug distribution .
Advanced: How can researchers resolve contradictions in efficacy data between quasi-experimental studies and RCTs for cefazolin(1-) in MSSA infections?
Methodological Answer:
Apply bias-adjusted meta-analytic frameworks:
- Data Harmonization : Pool data from quasi-experimental studies (e.g., single-center observational trials) and RCTs. Use the GRADE framework to assess evidence quality .
- Propensity Score Matching : Adjust for confounding variables (e.g., comorbidities, antibiotic pretreatment) to simulate randomization in observational data .
- Sensitivity Analysis : Test robustness by excluding studies with high risk of bias (e.g., small sample sizes, incomplete follow-up) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
